molecular formula C12H12N2O B13155602 1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one

1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one

Cat. No.: B13155602
M. Wt: 200.24 g/mol
InChI Key: KHQVPOXPKDTMAA-UHFFFAOYSA-N
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Description

1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by a phenyl group substituted with a 5-methyl-1H-pyrazol-4-yl moiety at the para position and an ethanone group at the meta position

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1-[4-(5-methyl-1H-pyrazol-4-yl)phenyl]ethanone

InChI

InChI=1S/C12H12N2O/c1-8-12(7-13-14-8)11-5-3-10(4-6-11)9(2)15/h3-7H,1-2H3,(H,13,14)

InChI Key

KHQVPOXPKDTMAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)C2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoacetophenone with 5-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction typically proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the pyrazole moiety. The reaction conditions often include the use of a polar aprotic solvent like dimethylformamide (DMF) and heating to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include polar solvents, catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of inflammatory mediators or disruption of microbial cell wall synthesis .

Comparison with Similar Compounds

1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Biological Activity

1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one, also known as 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical formula of this compound is C12_{12}H12_{12}N2_2O, with a molecular weight of 200.24 g/mol. The compound features a pyrazole ring attached to a phenyl group, which is critical for its biological activity.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer activities. For instance, research has shown that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The presence of the methyl group on the pyrazole ring enhances its interaction with cellular targets, potentially increasing its efficacy against cancer cells .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)15.0Induces apoptosis
Compound BHeLa (Cervical Cancer)20.5Cell cycle arrest
This compound A549 (Lung Cancer) 14.3 Inhibits proliferation

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties. Studies suggest that pyrazole derivatives can inhibit key inflammatory mediators, such as cytokines and prostaglandins, which are involved in chronic inflammatory diseases. This activity is attributed to the ability of the compound to modulate signaling pathways associated with inflammation .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in tumor growth and inflammation.
  • Cell Signaling Modulation : The compound can interfere with signaling pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) : It may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

A notable case study involved the evaluation of this compound's effects on breast cancer cells (MCF-7). The study found that treatment with 10 µM of the compound resulted in a significant decrease in cell viability after 48 hours, demonstrating its potential as a therapeutic agent . Another study highlighted its effectiveness against multi-drug resistant bacterial strains, showcasing its promise in treating infections where conventional antibiotics fail .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted phenylhydrazines with β-keto esters or via Suzuki-Miyaura coupling to introduce aryl groups. For example:

  • Cyclocondensation of ethyl acetoacetate with 4-(5-methyl-1H-pyrazol-4-yl)phenylhydrazine under acidic conditions (e.g., HCl/EtOH) yields the pyrazole core .
  • Suzuki coupling of 4-bromoacetophenone with 5-methyl-1H-pyrazol-4-ylboronic acid using Pd(PPh₃)₄ as a catalyst in a DMF/H₂O mixture (80°C, 12h) achieves aryl-aryl bond formation .
    • Optimization : Yields improve with strict control of stoichiometry (1:1.2 molar ratio for boronic acid:halide), inert atmosphere (N₂/Ar), and catalyst loading (5 mol%). Impurities are minimized via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Key Techniques :

  • FT-IR : Confirm the presence of acetyl C=O stretch (~1680–1720 cm⁻¹) and pyrazole N-H stretch (~3200 cm⁻¹) .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for phenyl/pyrazole) and methyl groups (δ 2.1–2.5 ppm). Coupling patterns distinguish pyrazole substituents .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ calculated for C₁₂H₁₃N₂O: 201.1028; observed: 201.1025) .

Q. How does the electronic nature of the pyrazole ring influence the compound’s reactivity?

  • Mechanistic Insight : The 5-methyl group on the pyrazole ring acts as an electron donor, stabilizing intermediates during electrophilic substitution (e.g., nitration or halogenation). Computational studies (DFT) suggest the acetyl group at the para position enhances conjugation, increasing susceptibility to nucleophilic attack at the carbonyl .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can SHELX software optimize structural refinement?

  • Crystallization : Slow evaporation from DCM/hexane (1:3) at 4°C produces X-ray quality crystals. Challenges include polymorphism; annealing (heating to 100°C followed by slow cooling) reduces lattice defects .
  • SHELX Refinement : Use SHELXL for high-resolution data (R-factor < 0.05). Key steps:

  • Apply TWIN/BASF commands for twinned crystals.
  • Restrain thermal parameters (SIMU/ISOR) for disordered methyl groups .

Q. How can computational methods predict the compound’s bioactivity, and what docking parameters validate these predictions?

  • In Silico Workflow :

  • Docking (AutoDock Vina) : Target enzymes (e.g., COX-2 or kinases) using PDB structures. Set grid boxes to encompass active sites (e.g., 25 ų for COX-2).
  • MD Simulations (GROMACS) : Run 100 ns trajectories in explicit solvent (TIP3P water) to assess binding stability (RMSD < 2 Å acceptable) .
    • Validation : Compare predicted IC₅₀ values with experimental assays (e.g., enzyme inhibition). Discrepancies >10% suggest force field inaccuracies .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

  • Root Cause Analysis :

  • Byproduct Formation : LC-MS traces (e.g., Agilent 6545 Q-TOF) identify side products (e.g., over-reduced pyrazoles). Adjust reductant stoichiometry (e.g., NaBH₄ from 2.0 to 1.5 equiv) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) increase enolate stability but may promote hydrolysis. Switch to THF with molecular sieves for moisture-sensitive steps .

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